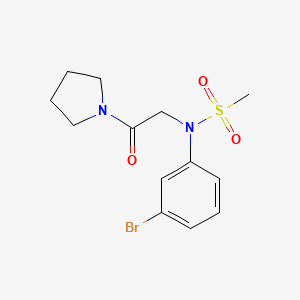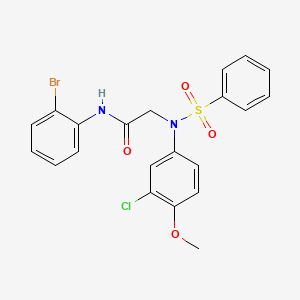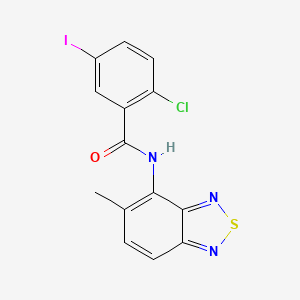![molecular formula C21H19ClN2O4S B3671919 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide](/img/structure/B3671919.png)
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a chlorophenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
Preparation of 2-methoxyaniline: 2-Methoxyaniline is synthesized by the methylation of aniline using dimethyl sulfate or methyl iodide.
Coupling reaction: The benzenesulfonyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2-methoxyaniline.
Acetylation: The final step involves the acetylation of N-(benzenesulfonyl)-2-methoxyaniline with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[N-(benzenesulfonyl)-2-hydroxyanilino]-N-(4-chlorophenyl)acetamide.
Reduction: Formation of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions between sulfonamide derivatives and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Pathway Modulation: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Binding to Proteins: The sulfonamide group can form hydrogen bonds and other interactions with amino acid residues in the active sites of target proteins, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzenesulfonyl)-2-methoxyaniline: Lacks the acetyl and chlorophenyl groups.
N-(benzenesulfonyl)-4-chloroaniline: Lacks the methoxy group.
2-[N-(benzenesulfonyl)-2-hydroxyanilino]-N-(4-chlorophenyl)acetamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide is unique due to the presence of both the methoxy and chlorophenyl groups, which contribute to its specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-10-6-5-9-19(20)24(29(26,27)18-7-3-2-4-8-18)15-21(25)23-17-13-11-16(22)12-14-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCLPBGMATXWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-benzyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3671841.png)

![2-[(3-bromobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3671853.png)
![methyl 2-[5-[(E)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3671859.png)
![ethyl 4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoate](/img/structure/B3671874.png)

![ethyl 4-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzoate](/img/structure/B3671889.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B3671912.png)
![N~2~-(4-ethoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3671924.png)
![N-(3,4-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3671938.png)
![2-[(3-bromobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3671940.png)
![4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3671947.png)
![1-[3-methoxy-4-(4-nitrophenoxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3671957.png)
